![molecular formula C14H12ClNO3S B2728916 {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate CAS No. 876153-19-4](/img/structure/B2728916.png)
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate is a versatile chemical compound extensively used in scientific research. It exhibits remarkable properties that make it suitable for various applications, including drug development, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs transition metal-catalyzed reactions. Carbamoyl chlorides, for example, are used as synthons in various transition metal-catalyzed transformations, including radical-initiated reactions, cross-coupling, and annulation reactions .
化学反应分析
Types of Reactions: {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate undergoes several types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include methanesulfonic acid (MsOH) for Fischer indole synthesis . Transition metal catalysts are also frequently employed in various transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
科学研究应用
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate is widely used in scientific research due to its versatile properties. It is employed in:
- Drug Development : As a precursor or intermediate in the synthesis of pharmaceutical compounds.
- Organic Synthesis : Used in the construction of complex organic molecules.
- Material Science : Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
作用机制
The mechanism of action of {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical pathways due to its structural properties .
相似化合物的比较
Similar Compounds:
- Thiophene Derivatives : Such as suprofen and articaine, which exhibit various pharmacological properties .
- Carbamoyl Chlorides : Used in similar transition metal-catalyzed reactions .
Uniqueness: What sets {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate apart is its unique combination of a thiophene ring and a carbamoyl group, which imparts distinct chemical and physical properties, making it highly valuable in diverse scientific applications.
属性
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-4-1-3-10(7-11)8-16-13(17)9-19-14(18)12-5-2-6-20-12/h1-7H,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQACFPXXBAGODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2728833.png)
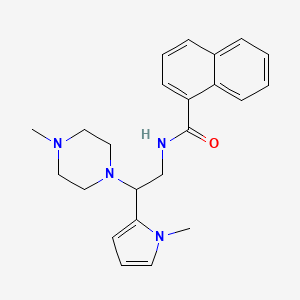
![N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728836.png)
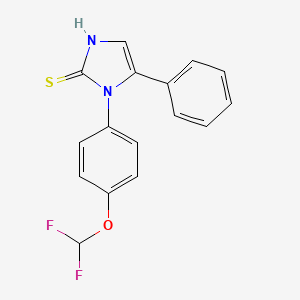
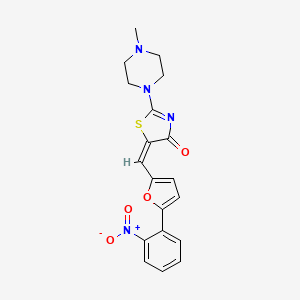
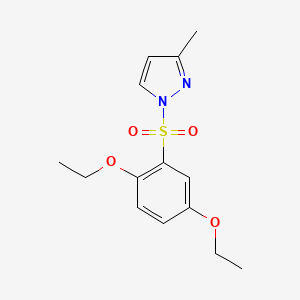
![2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2728840.png)
![3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2728841.png)
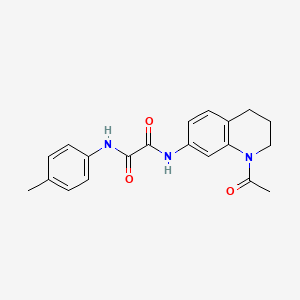
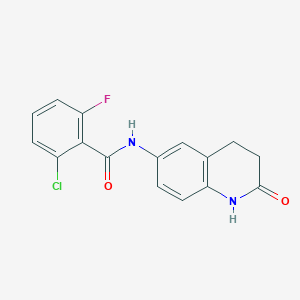
![N-[(3-methoxythiolan-3-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2728847.png)
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2728848.png)
![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)
